molecular formula C16H17ClN2O3S B2699222 4-((1-((3-Chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine CAS No. 1944684-09-6

4-((1-((3-Chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine

Cat. No. B2699222
CAS RN: 1944684-09-6
M. Wt: 352.83
InChI Key: FAKGONSINMESIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-((1-((3-Chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidine ring, the sulfonyl group, and the pyridine ring would all contribute to its three-dimensional structure .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the pyrrolidine ring might undergo reactions typical of amines, while the sulfonyl group might participate in substitution or elimination reactions .

Scientific Research Applications

1. Spin-Crossover and Crystallographic Phase Changes

Research into the oxidation of certain pyridine compounds, including those with sulfonyl groups, has revealed their role in the study of spin-crossover and crystallographic phase changes. These compounds exhibit temperature-dependent spin transitions and phase changes, relevant in the understanding of magnetic and structural properties of materials (Cook, Kulmaczewski, Barrett, & Halcrow, 2015).

2. Development of Fluorinated Polyamides

Pyridine derivatives with sulfonyl groups have been used in synthesizing novel soluble fluorinated polyamides. These polyamides demonstrate high thermal stability and low dielectric constants, making them potentially useful in electronic applications (Liu, Wu, Sun, Yu, Jiang, & Sheng, 2013).

3. Synthesis of Sulfonamides

The synthesis of sulfonamides based on pyrrolo[3,4-c]pyridine, incorporating sulfonyl groups, has been developed. These compounds are significant in the creation of various pharmaceuticals and chemical intermediates (Ikaunieks, Björkling, & Loža, 2015).

4. Intramolecular Cyclization for Heterocyclic Compounds

Compounds with sulfonyl groups have been used in intramolecular cyclization processes to create 2,5-disubstituted pyrroles and pyrrolidines. This methodology is crucial for the synthesis of a variety of five-membered heterocyclic compounds, useful in pharmaceutical chemistry (Benetti, Risi, Marchetti, Pollini, & Zanirato, 2002).

5. Anticancer Agents

Research into the synthesis of novel 1,3,4-oxadiazolyl tetrahydropyridine derivatives, including those with sulfonyl moieties, has been conducted for their potential use as anticancer agents. These studies are crucial in the development of new therapeutic options for cancer treatment (Redda & Gangapuram, 2007).

6. Green Metric Evaluation in Synthesis

The synthesis of certain pyridine compounds, including those with sulfonyl groups, has been evaluated for its environmental impact. This research provides insights into more sustainable and eco-friendly chemical synthesis processes (Gilbile, Bhavani, & Vyas, 2017).

7. Photoacid Generation Studies

Studies on the photochemical behavior of N-oxysuccinimidoarylsulfonate photoacid generators (PAGs), including those with sulfonyl groups, are essential in understanding reaction mechanisms and photoacid generation pathways in materials science (Ortica, Coenjarts, Scaiano, Liu, Pohlers, & Cameron, 2001).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would involve interacting with a specific biological target .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a drug, future research might focus on optimizing its structure to improve its efficacy and safety .

properties

IUPAC Name

4-[1-(3-chloro-2-methylphenyl)sulfonylpyrrolidin-3-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3S/c1-12-15(17)3-2-4-16(12)23(20,21)19-10-7-14(11-19)22-13-5-8-18-9-6-13/h2-6,8-9,14H,7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAKGONSINMESIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(C2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.